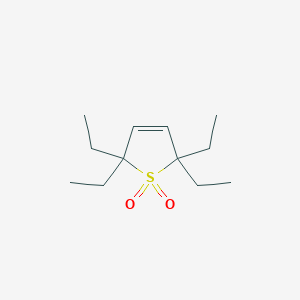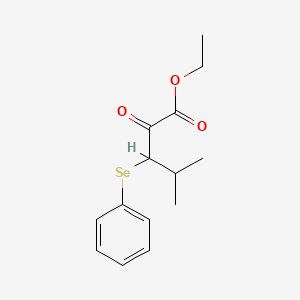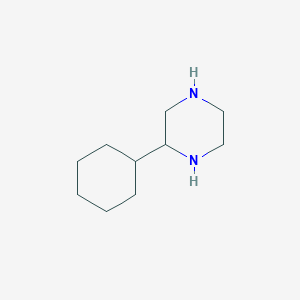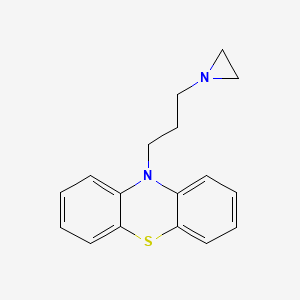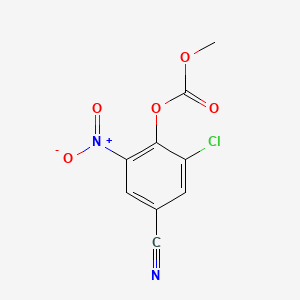
(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” is a chemical compound with the linear formula C7H7ClN2O2. Its CAS number is 69951-02-6 . This compound features a benzene ring substituted with chlorine, cyano, and nitro groups, along with a methyl carbonate moiety.
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is via benzylic substitution reactions. Here’s a simplified synthetic route:
Bromination: Start with 2-chloro-4-nitrotoluene. Brominate the benzylic position using N-bromosuccinimide (NBS) to form the corresponding benzylic bromide.
Cyanation: Treat the benzylic bromide with sodium cyanide (NaCN) to introduce the cyano group.
Nitration: Nitrate the cyano-substituted intermediate using a mixture of nitric acid and sulfuric acid to obtain the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above steps, optimization for yield, and purification processes.
Análisis De Reacciones Químicas
Reactions:
Benzylic Substitution: The benzylic position can undergo nucleophilic substitution (SN1 or SN2) due to resonance stabilization of the carbocation .
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Other Reactions: Further reactions may include oxidation or derivatization of the cyano group.
Common Reagents and Conditions:
NBS: Used for benzylic bromination.
NaCN: Used for cyano group introduction.
Nitric Acid/Sulfuric Acid: Used for nitration.
Major Products:
The major product is “(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” itself.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications.
Industry: As a precursor for dyes, agrochemicals, or materials.
Mecanismo De Acción
The exact mechanism of action depends on its specific application. For instance, in drug development, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, “(2-Chloro-4-cyano-6-nitrophenyl) methyl carbonate” stands out due to its unique combination of functional groups.
Remember that further research and detailed studies are essential for a comprehensive understanding of this compound’s properties and applications
Propiedades
Número CAS |
111318-38-8 |
|---|---|
Fórmula molecular |
C9H5ClN2O5 |
Peso molecular |
256.60 g/mol |
Nombre IUPAC |
(2-chloro-4-cyano-6-nitrophenyl) methyl carbonate |
InChI |
InChI=1S/C9H5ClN2O5/c1-16-9(13)17-8-6(10)2-5(4-11)3-7(8)12(14)15/h2-3H,1H3 |
Clave InChI |
GLUZHCFVZXBTDP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC1=C(C=C(C=C1Cl)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


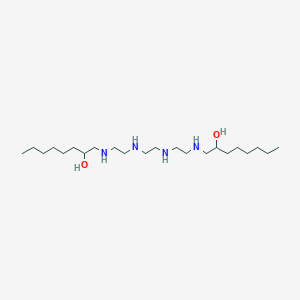
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
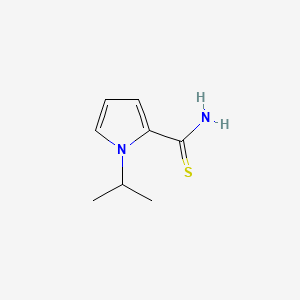
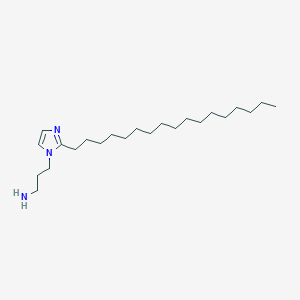
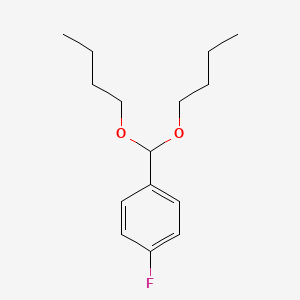
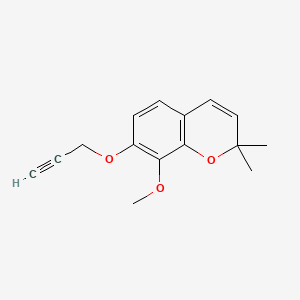
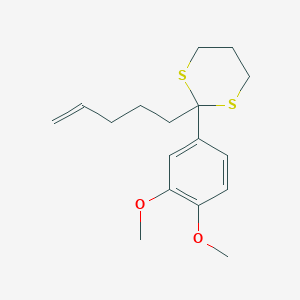
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
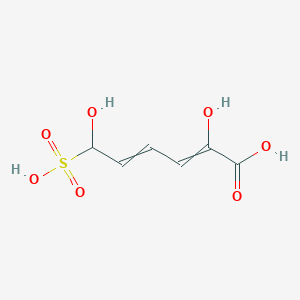
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
